molecular formula C12H16N2O2 B13262338 4-(3-Aminopiperidin-1-yl)benzoic acid

4-(3-Aminopiperidin-1-yl)benzoic acid

Cat. No.: B13262338
M. Wt: 220.27 g/mol
InChI Key: SSOUTMUMAUDYCZ-UHFFFAOYSA-N
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Description

4-(3-Aminopiperidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety attached to a piperidine ring with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopiperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.

    Attachment to Benzoic Acid: The final step involves coupling the piperidine derivative with benzoic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopiperidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Aminopiperidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Aminopiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride: A salt form of the compound with similar properties.

    2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A related compound with a quinazoline moiety.

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its combination of a piperidine ring and a benzoic acid moiety provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(3-aminopiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c13-10-2-1-7-14(8-10)11-5-3-9(4-6-11)12(15)16/h3-6,10H,1-2,7-8,13H2,(H,15,16)

InChI Key

SSOUTMUMAUDYCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)N

Origin of Product

United States

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